molecular formula C8H12S B1580987 2,5-Diethylthiophene CAS No. 5069-23-8

2,5-Diethylthiophene

Cat. No. B1580987
CAS RN: 5069-23-8
M. Wt: 140.25 g/mol
InChI Key: JQTZGXZYJIJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethylthiophene is an organosulfur compound . It is a derivative of thiophene, where two hydrogen atoms are replaced by ethyl groups at the 2nd and 5th positions . The molecular formula of 2,5-Diethylthiophene is C8H12S .


Molecular Structure Analysis

The molecular structure of 2,5-Diethylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . Two of the carbon atoms are substituted with ethyl groups .

Scientific Research Applications

Organic Semiconductors

2,5-Diethylthiophene derivatives are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of electronics, particularly in the fabrication of organic field-effect transistors (OFETs) . Their unique electronic properties make them suitable for use in low-cost, flexible electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2,5-Diethylthiophene plays a significant role in the creation of OLEDs . The thiophene ring’s ability to conduct electricity and its stability under light exposure are valuable for producing brighter and more energy-efficient screens.

Corrosion Inhibitors

The industrial application of 2,5-Diethylthiophene includes its use as a corrosion inhibitor . Its incorporation into materials can prevent degradation caused by chemical reactions with the environment, thus extending the life of various metal components.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . This makes 2,5-Diethylthiophene a valuable scaffold in drug design and discovery.

Synthesis of Biologically Active Compounds

2,5-Diethylthiophene is used as a precursor in the synthesis of biologically active compounds. For instance, it’s utilized in the creation of molecules with anticancer properties and in the development of new therapeutic agents .

Material Science

In material science, 2,5-Diethylthiophene derivatives are employed to enhance the properties of materials used in various applications, from energy storage to sensor technology . Their versatility in modification makes them suitable for a broad range of material science innovations.

Metal Complexing Agents

These compounds can act as metal complexing agents , which is crucial in the field of analytical chemistry. They can form complexes with metals for purification or detection purposes .

Insecticide Development

Lastly, 2,5-Diethylthiophene derivatives are investigated for their use in the development of insecticides. Their ability to interact with biological systems can be harnessed to create compounds that are effective against pests .

properties

IUPAC Name

2,5-diethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTZGXZYJIJECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334604
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethylthiophene

CAS RN

5069-23-8
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethylthiophene
Reactant of Route 2
Reactant of Route 2
2,5-Diethylthiophene
Reactant of Route 3
Reactant of Route 3
2,5-Diethylthiophene
Reactant of Route 4
Reactant of Route 4
2,5-Diethylthiophene
Reactant of Route 5
Reactant of Route 5
2,5-Diethylthiophene
Reactant of Route 6
Reactant of Route 6
2,5-Diethylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.